molecular formula C18H34O2 B098827 17-Octadecenoic acid CAS No. 19307-16-5

17-Octadecenoic acid

Cat. No. B098827
CAS RN: 19307-16-5
M. Wt: 282.5 g/mol
InChI Key: CYSXFFUIJWHWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid with the chemical formula C18H34O2. It is a common component of many vegetable oils, including olive oil, canola oil, and sunflower oil. Oleic acid is also found in animal fats, such as lard and tallow. In recent years, there has been increasing interest in the scientific research application of oleic acid due to its potential health benefits.

Scientific Research Applications

  • Myocardial Imaging Applications

    • 17-Octadecenoic acid derivatives, such as radioiodinated 18-iodo-17-octadecenoic acid, have been studied for their potential in myocardial imaging. These compounds exhibit high myocardial uptake and retention, demonstrating their potential for use in heart imaging techniques (Knapp et al., 1984).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

    • The cis octadecenoic acids, including variants of 17-octadecenoic acid, have been characterized using NMR spectroscopy. This research contributes to the understanding of molecular structures and the identification of specific isomers (Gunstone & Ismail, 1967).
  • Synthesis and Characterization in Marine Organisms

    • Novel fatty acids related to 17-octadecenoic acid have been identified in marine organisms, such as the Siphonarid limpet. The discovery and synthesis of these acids broaden the understanding of fatty acid diversity in nature (Carballeira et al., 2001).
  • Antidiabetic Activity Research

    • In vitro studies have suggested that octadecenoic acid derivatives, closely related to 17-octadecenoic acid, show promise in antidiabetic applications. These compounds exhibit strong inhibitory effects on enzymes relevant to diabetes management (Channabasava et al., 2014).
  • Antiprotozoal Activity Investigations

    • Certain methyl-branched derivatives of 17-octadecenoic acid have displayed antiprotozoal activity, particularly against Leishmania donovani, indicating their potential use in treating protozoal infections (Carballeira et al., 2009).
  • Biotransformation and Production of Oxygenated Fatty Acids

    • Research has explored the production of oxygenated unsaturated fatty acids from linoleic acids by microorganisms like Bacillus megaterium, which includes derivatives of 17-octadecenoic acid. These studies are significant for industrial production of novel fatty acids (Hou, 2005).
  • Biofuel Research

    • The impact of varying content of 9-Octadecenoic acid (a close relative of 17-octadecenoic acid) in biofuel on the performance and emissions of a compression ignition engine has been investigated, highlighting its relevance in renewable energy research (Dinesha et al., 2018).

properties

CAS RN

19307-16-5

Product Name

17-Octadecenoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octadec-17-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2H,1,3-17H2,(H,19,20)

InChI Key

CYSXFFUIJWHWRH-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

C=CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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